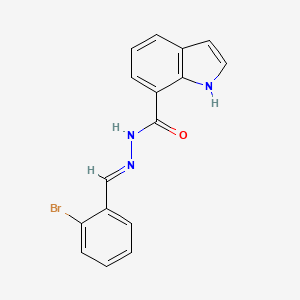

![molecular formula C12H9N3S2 B5520348 N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)

N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine and related compounds involves multiple steps, including cyclization reactions and the use of different reagents to introduce specific functional groups. Abdelhamid et al. (2012) synthesized 1-(2-(4,5-dihydro-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenylpyrazol-1-yl)-4-substituted-thiazol-5-yl)-2-phenyldiazene and substituted pyridines through reactions involving hydrazonoyl halides and active methylene compounds (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).

Molecular Structure Analysis

The molecular structure of N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine exhibits interesting features such as dynamic tautomerism and divalent N(I) character, as shown by Bhatia, Malkhede, and Bharatam (2013). Their quantum chemical analysis revealed six competitive isomeric structures within a relative energy difference of approximately 4 kcal/mol, highlighting the compound's structural complexity and versatility (Bhatia, Malkhede, & Bharatam, 2013).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For instance, Gad-Elkareem et al. (2013) explored the anti-tumor evaluations of newly synthesized derivatives against several human tumor cell lines, indicating the compound's significance in medicinal chemistry (Mohareb, Abdallah, & Abdelaziz, 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Yokota et al. (2012) synthesized new fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure and analyzed their solid-state fluorescence properties, providing insights into the physical characteristics of these compounds (Yokota et al., 2012).

科学的研究の応用

Quantum Chemical Analysis and Tautomerism

- N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine and similar compounds exhibit dynamic tautomerism and divalent N(I) character, as shown by quantum chemical analysis. These compounds have competitive isomeric structures with a relative energy difference of ∼4 kcal/mol, indicating a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen. This property is crucial for their electron-donating capability in various molecular systems (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Anti-tumor Evaluations

- Research has explored the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, including the reactions and anti-tumor evaluations of these compounds against human tumor cell lines. Some compounds demonstrated significant inhibitory effects, showcasing the potential of these molecules in developing new anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2013).

Development of Novel Hybrid Molecules

- Novel pyridine-thiazole hybrid molecules have been synthesized, revealing high antiproliferative activity against various tumor cell lines. This highlights the potential of these compounds as anticancer agents, with mechanisms of action possibly related to inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Electrochemical Applications

- The electron-accepting ability of thiadiazolo[3,4-c]pyridine, an analog of the compound , has been utilized in the development of novel donor-acceptor-type systems for electrochromics. This research underscores the compound's potential in creating materials with favorable redox activity and stability for electrochromic applications (Ming et al., 2015).

Antimicrobial and Antitumor Activities

- Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has demonstrated potent antitumor and antibacterial agents. This indicates the broad application of such compounds in medicinal chemistry for the development of treatments against various diseases (Hafez, Alsalamah, & El-Gazzar, 2017).

将来の方向性

The future directions for the study and application of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine” and related thiazoles could include further exploration of their biological activities and potential uses in medicine, as well as the development of new synthesis methods and chemical reactions .

特性

IUPAC Name |

N-pyridin-2-yl-4-thiophen-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S2/c1-2-6-13-11(5-1)15-12-14-9(8-17-12)10-4-3-7-16-10/h1-8H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPWUMPMAJGLKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)

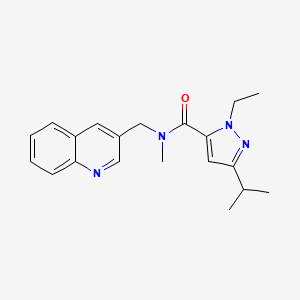

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)

![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)

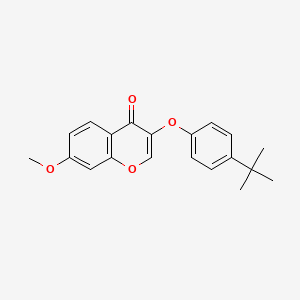

![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)

![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)

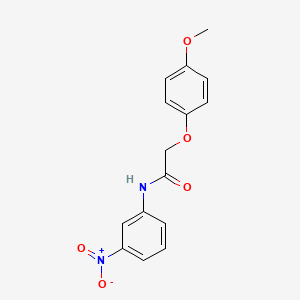

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)